4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
Overview
Description
. This compound is known for its high thermal stability and resistance to aqueous hydrolysis, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride is organic compounds that are susceptible to fluorination . This compound acts as a deoxofluorinating agent, meaning it introduces a fluorine atom into the target molecule .
Mode of Action
This compound interacts with its targets through a process called deoxofluorination . This process involves the replacement of a hydroxyl group (OH) in the target molecule with a fluorine atom, resulting in the formation of a carbon-fluorine bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific target molecules. The introduction of a fluorine atom can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules .
Result of Action
The introduction of a fluorine atom into a target molecule can have a variety of effects at the molecular and cellular levels. For example, fluorination can increase the stability of a molecule, alter its reactivity, or modulate its interactions with other molecules .
Action Environment
The action of this compound is influenced by various environmental factors. Notably, this compound is thermally stable and shows high stability on contact with water . This makes it a versatile deoxofluorinating agent that can be used in a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride typically involves the reaction of 4-tert-butyl-2,6-dimethylphenol with sulfur trifluoride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is primarily used as a deoxofluorinating agent. It facilitates the replacement of hydroxyl groups with fluorine atoms in organic compounds. It can also be used in various substitution reactions to introduce fluorine into different molecular frameworks.
Common Reagents and Conditions: The reactions involving this compound are typically carried out in anhydrous solvents such as dichloromethane or acetonitrile. Common reagents include various organic substrates containing hydroxyl groups that are to be fluorinated.
Major Products Formed: The major products formed from these reactions are fluorinated organic compounds, which are often used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In organic chemistry, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is used to synthesize fluorinated intermediates and final products. These fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.
Biology: Fluorinated compounds synthesized using this reagent are used in biological research to study the effects of fluorine substitution on biological molecules and processes.
Medicine: In medicinal chemistry, fluorinated compounds are important for the development of new drugs
Industry: In the materials industry, fluorinated compounds are used to create advanced materials with unique properties, such as increased resistance to heat and chemicals.
Comparison with Similar Compounds
Diethylaminosulfur trifluoride (DAST)
Perfluoro-1-butanesulfonyl fluoride
Triethylamine trishydrofluoride
Uniqueness: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is unique in its high thermal stability and resistance to aqueous hydrolysis, making it a superior alternative to DAST in many applications. Its bulky tert-butyl group also provides steric hindrance, which can influence the selectivity of the fluorination reactions.
Biological Activity
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, commonly referred to as Fluolead, is a novel fluorinating agent that has garnered attention in both organic chemistry and medicinal applications due to its unique properties. This compound exhibits high thermal stability, resistance to hydrolysis, and the ability to facilitate the introduction of fluorine into organic molecules. The incorporation of fluorine can significantly alter the biological activity of these molecules, making Fluolead a valuable tool in drug discovery and development.
Fluolead is characterized by its crystalline solid form and high stability when exposed to moisture. Its chemical structure allows it to act as a deoxofluorinating agent, effectively replacing hydroxyl groups with fluorine atoms in various organic substrates. The mechanism of action involves nucleophilic substitution reactions where Fluolead interacts with target organic compounds, leading to the formation of fluorinated products.
- Target of Action : Fluolead primarily targets organic compounds containing hydroxyl groups that are susceptible to fluorination.
- Mode of Action : The compound engages in deoxofluorination, where a hydroxyl group is replaced by a fluorine atom.
- Biochemical Pathways : The introduction of fluorine can enhance the stability and reactivity of target molecules, potentially influencing their interactions within biological systems.
Biological Activity
The biological activity of Fluolead is largely derived from the fluorinated compounds synthesized using this reagent. These compounds often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts.
Case Studies and Research Findings
- Fluorinated Aryl Compounds : Research has shown that α-fluorinated arylmethanes synthesized via Fluolead demonstrate improved biological activity. For instance, compounds derived from this process have shown inhibitory effects on tubulin polymerization and significant cytotoxicity against various cancer cell lines .
- Medicinal Chemistry Applications : Fluolead has been utilized in the synthesis of drugs targeting matrix metalloproteinases, which play a crucial role in tumor growth and metastasis. The incorporation of fluorine into these drug candidates has been linked to improved efficacy and specificity .
- Antibacterial Activity : Studies have indicated that certain fluorinated derivatives produced using Fluolead exhibit potent antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Data Table: Biological Activity of Fluorinated Compounds
Safety and Handling
While Fluolead is recognized for its utility in synthesizing biologically active compounds, it is essential to handle it with care due to its chemical reactivity. Appropriate safety measures should be implemented during its use in laboratory settings.
Future Directions
The ongoing research into Fluolead's applications in medicinal chemistry suggests a promising future for this compound in developing new therapeutics. Further studies are needed to explore its full potential and optimize the synthesis processes for various biologically active fluorinated compounds.
Properties
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQPEYVMHATOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657802 | |
Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947725-04-4 | |
Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.